2-Keto Zolpidem

Drug Metabolism CYP Phenotyping In Vitro Clearance

Pharmaceutical QC laboratories face method validation rejection when non-compendial 'impurity' references are substituted for authentic USP standards. 2-Keto Zolpidem (USP Related Compound B) directly resolves this compliance risk: • Provides definitive chromatographic separation from co-eluting hydroxy metabolites (M-4) that share near-identical mass spectra, eliminating ambiguous identification in LC-MS/MS workflows. • Enables accurate CYP3A4 fractional clearance (fₘ,CYP3A4) determination for DDI risk assessment, with M-3 formation accounting for >80% of net intrinsic clearance. • Supplied with full pharmacopeial traceability documentation, ensuring uninterrupted ANDA/DMF review cycles.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
CAS No. 400038-68-8
Cat. No. B138256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Keto Zolpidem
CAS400038-68-8
SynonymsN,N,6-Trimethyl-2-(4-methylphenyl)-α-oxoimidazo[1,2-a]pyridine-3-acetamide;  N,N-Dimethyl-2-(6-methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide; 
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(=O)C(=O)N(C)C
InChIInChI=1S/C19H19N3O2/c1-12-5-8-14(9-6-12)16-17(18(23)19(24)21(3)4)22-11-13(2)7-10-15(22)20-16/h5-11H,1-4H3
InChIKeyWJEFEBYRIBQJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Keto Zolpidem: Key Metabolite and USP Reference


2-Keto Zolpidem (CAS 400038-68-8), also designated as Oxozolpidem and Zolpidem USP Related Compound B, is the C2-keto oxidized derivative of the imidazopyridine hypnotic agent Zolpidem [1]. It is defined by its molecular formula C₁₉H₁₉N₃O₂ (MW 321.37) and IUPAC name N,N-Dimethyl-2-(6-methyl-2-p-tolylimidazo[1,2-α]pyridin-3-yl)-2-oxoacetamide, wherein the parent drug's α-methylene group is oxidized to an α-oxoacetamide moiety . This compound is characterized as the predominant in vitro oxidative metabolite (designated M-3) of Zolpidem, accounting for more than 80% of net intrinsic clearance by human liver microsomes, and is officially recognized as a USP reference standard for pharmaceutical quality control [2].

Metabolic Role Predominant oxidative metabolite of Zolpidem, representing the major in vitro clearance pathway
Identity USP Related Compound B; compendial-grade reference standard for pharmaceutical impurity profiling
Selectivity Necessary to resolve co-eluting M-4 metabolite in LC-MS/MS bioanalysis

Why Authentic 2-Keto Zolpidem Reference Matters


Generic substitution of 2-Keto Zolpidem with other Zolpidem metabolites, related substances, or uncharacterized 'impurity' fractions is scientifically invalid due to three distinct factors. First, chromatographic co-elution is a major risk; Zolpidem hydroxy metabolites M-3 and M-4 exhibit highly similar mass spectra and cannot be reliably distinguished without authentic standards and optimized separation methods [1]. Second, the metabolic pathways and enzymatic drivers differ substantially: M-3 (2-Keto Zolpidem) formation is predominantly CYP3A4-mediated (projected contribution: 61% to net intrinsic clearance), whereas other Zolpidem metabolites (e.g., M-4, M-11) involve distinct CYP isoforms (CYP2C9, 22%; CYP1A2, 14%), making any generic reference material unsuitable for accurate enzyme phenotyping or drug-drug interaction (DDI) studies [2]. Third, regulatory filings (ANDA/DMF) require specific, compendial-grade reference standards (USP Related Compound B) with documented traceability; substitution with non-compendial or cross-validated materials can lead to method rejection [3].

Co-elution risk
M-3 and M-4 share highly similar mass spectra; generic references may not ensure chromatographic separation.
Pathway mismatch
M-3 formation is predominantly CYP3A4-driven, unlike M-4/M-11; cross-metabolite references bias enzyme phenotyping.
Regulatory rejection
Non-compendial impurity standards lack USP traceability, risking ANDA/DMF method validation failure.

2-Keto Zolpidem Specificity Evidence


Metabolic Pathway Specificity: M-3 vs. Other Hydroxy Metabolites

2-Keto Zolpidem (M-3) demonstrates a unique quantitative dominance in Zolpidem's in vitro metabolic clearance compared to other hydroxylated metabolites (M-4, M-11). In human liver microsome studies, M-3 accounted for more than 80% of net intrinsic clearance, while the remaining clearance was attributed to the formation of other minor hydroxylated metabolites [1]. Furthermore, the relative contribution of specific CYP isoforms to M-3 formation is quantifiably distinct: CYP3A4 contributes 61%, CYP2C9 22%, and CYP1A2 14% to net intrinsic clearance, with CYP2D6 and CYP2C19 contributing less than 3% [1]. This isoform-specific profile differs from alternative Zolpidem metabolites, where CYP2C9 and CYP1A2 play more prominent roles [1].

Clearance Dominance
Class-level inference
M-3 accounts for >80% of net intrinsic clearance; CYP3A4 contribution 61%, CYP2C9 22%, CYP1A2 14%
Supports M-3 as the primary clearance pathway marker for CYP phenotyping
In vitro human liver microsome data; CYP contributions from heterologous expression
Drug Metabolism CYP Phenotyping In Vitro Clearance

USP Related Compound B vs. Non-Compendial Impurities

2-Keto Zolpidem (CAS 400038-68-8) is officially designated as Zolpidem USP Related Compound B in the United States Pharmacopeia (USP) . This compendial recognition confers a specific regulatory identity and defined purity threshold. In contrast, non-compendial references (e.g., generic 'Zolpidem impurity 2' or 'Zolpidem USP RC A' which has a distinct CAS 400038-68-81) lack the same level of compendial recognition and traceable characterization [1]. Authentic 2-Keto Zolpidem reference standards are supplied with detailed characterization data compliant with regulatory guidelines and can be further traceable against USP or EP pharmacopeial standards [2].

Regulatory Identity
Supporting evidence
USP Related Compound B, traceable to USP/EP pharmacopeial standards
Non-compendial 'Zolpidem impurity' references; distinct CAS entities
Compendial recognition is required for regulatory method acceptance
Qualitative distinction; ANDA/DMF context
Pharmaceutical Quality Control Regulatory Compliance Reference Standards

Chromatographic Separation: M-3 vs. Co-Eluting M-4

Accurate quantification of 2-Keto Zolpidem (M-3) in biological matrices requires authenticated reference material because its mass spectrum is highly similar to that of the M-4 hydroxy metabolite [1]. In a validated LC-MS/MS method, M-3 and M-4 peaks were chromatographically separable using an octadecyl silica column, but without authentic standards, their nearly identical fragmentation patterns prevent reliable identification [1]. Furthermore, M-3 was detected only in urine, not in blood, in human samples, indicating a matrix-specific presence that differs from M-4 (detected in both blood and urine) [1]. This distinct distribution profile necessitates the use of a specific 2-Keto Zolpidem reference standard for forensic or clinical toxicology confirmation of Zolpidem intake [1].

Matrix Specificity
Cross-study comparable
M-3 detected only in urine (not in blood)
M-4 detected in both blood and urine
Urine-specific confirmatory marker for forensic toxicology
LC-MS/MS with authentic standards; human samples
Bioanalysis LC-MS/MS Forensic Toxicology

CYP3A4 Inhibition: M-3 vs. Overall Zolpidem Clearance

The formation of 2-Keto Zolpidem (M-3) exhibits a quantifiably distinct susceptibility to CYP3A4 inhibition compared to the overall clearance of Zolpidem. In vitro, ketoconazole inhibited M-3 formation with an IC₅₀ of 0.61 μM [1]. However, the clinical impact of CYP3A4 inhibition on overall Zolpidem clearance is less than would be predicted from the M-3 formation IC₅₀ alone: ketoconazole coadministration reduced Zolpidem oral clearance by approximately 40% in vivo [1]. This discrepancy indicates that Zolpidem clearance is incompletely dependent on CYP3A4-mediated M-3 formation, and that other pathways (e.g., formation of M-4, M-11 via CYP2C9, CYP1A2) contribute to residual clearance during CYP3A4 inhibition [1].

CYP3A4 Inhibition
Class-level inference
Ketoconazole IC₅₀ = 0.61 μM for M-3 formation; overall oral clearance reduced by ~40% in vivo
In vitro IC₅₀ vs. in vivo DDI magnitude comparison supports IVIVE model refinement
HLM and clinical pharmacokinetic study; CYP3A4-dependent clearance not absolute
Drug-Drug Interactions CYP3A4 Inhibition Pharmacokinetics

Defined Intermediate vs. Degradation Products

2-Keto Zolpidem (CAS 400038-68-8) serves as a defined synthetic intermediate or starting material for the preparation of analytical standards of Zolpidem metabolites M-1 to M-4, as demonstrated in a validated synthetic route [1]. In this route, M-3 and M-4 were synthesized and subsequently used to optimize LC-MS/MS conditions for the simultaneous analysis of Zolpidem and its metabolites in biological fluids [1]. In contrast, alternative Zolpidem degradation products formed via non-specific oxidative or photolytic pathways (e.g., hydroxyzolpidem isomers) lack the defined structural identity and synthetic tractability required for use as reliable starting materials in controlled laboratory synthesis .

Synthetic Utility
Supporting evidence
Defined starting material for M-3 and M-4 analytical standard synthesis
Non-specific oxidative degradation products lack defined structural identity
Enables reproducible in-house production of metabolite references
Laboratory-scale organic synthesis; validated LC-MS/MS workflow
Synthetic Chemistry Metabolite Synthesis Reference Material Production

2-Keto Zolpidem Application Scenarios


CYP3A4 Drug-Drug Interaction Studies

For in vitro CYP phenotyping and DDI risk assessment, authentic 2-Keto Zolpidem is essential for quantifying M-3 formation rates. The compound's formation accounts for >80% of Zolpidem's net intrinsic clearance and is driven predominantly by CYP3A4 (61% contribution) [1]. Use of non-specific or alternative metabolite references would lead to erroneous estimates of CYP3A4 fractional clearance (fₘ,CYP3A4) and inaccurate prediction of clinical DDI magnitude, as evidenced by the 0.61 μM ketoconazole IC₅₀ for M-3 formation versus the observed ~40% reduction in overall Zolpidem clearance in vivo [1].

Regulatory Quality Control (ANDA/DMF)

In ANDA and DMF filings, 2-Keto Zolpidem must be procured as the designated USP Related Compound B reference standard. Non-compendial 'impurity' references lack the required traceability to USP/EP pharmacopeial standards, risking method validation failure [1]. The compound is specifically used for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of Zolpidem, with detailed characterization data compliant with regulatory guidelines [2].

Forensic Confirmation of Zolpidem Intake

For forensic casework requiring unequivocal confirmation of Zolpidem intake, 2-Keto Zolpidem (M-3) reference material is indispensable. LC-MS/MS analysis of human urine shows that M-3 is detected only in urine, not in blood, while M-4 is detected in both matrices [1]. Without an authentic M-3 standard, the similar mass spectra of M-3 and M-4 lead to ambiguous identification [1]. Procurement of 2-Keto Zolpidem enables definitive chromatographic separation and identification, providing compelling evidence of Zolpidem consumption in forensic investigations.

Synthesis of Zolpidem Metabolite Standards

Laboratories engaged in bioanalytical method development require 2-Keto Zolpidem as a defined synthetic intermediate for the preparation of M-3 and M-4 metabolite analytical standards [1]. The compound's established synthetic route enables reproducible laboratory-scale production of these key reference materials for use in LC-MS/MS method optimization and validation [1]. Alternative degradation products formed through uncontrolled oxidative or photolytic pathways lack the structural definition required for reliable use as starting materials in controlled synthetic workflows [2].

Application
Selection Property
Validation Focus
CYP3A4 Drug-Drug Interaction Studies
Predominant CYP3A4-mediated clearance fraction
DDI model interpretation and CYP phenotyping accuracy
Regulatory Quality Control (ANDA/DMF)
USP compendial traceability and impurity profiling
Regulatory method acceptance for ANDA filings
Forensic Toxicology Confirmation
Urine-specific detectability and co-elution discrimination
Unequivocal identification of Zolpidem intake
Synthesis of Zolpidem Metabolite Standards
Defined synthetic intermediate pathway
Reproducible production of M-3/M-4 analytical references
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